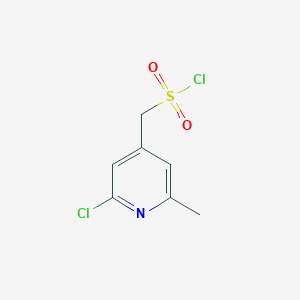

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride

Description

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring substituted with chlorine and methyl groups. Its molecular structure combines the electron-withdrawing sulfonyl chloride group (-SO₂Cl) with a heteroaromatic pyridine scaffold, rendering it reactive in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

(2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-5-2-6(3-7(8)10-5)4-13(9,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBFUTPESPTSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934900-46-5 | |

| Record name | (2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 2-chloro-6-methylpyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.

Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as palladium can be used to facilitate certain reactions, such as cross-coupling reactions.

Major Products

Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.

Substituted Pyridines: Formed by the substitution of the chlorine atom in the pyridine ring.

Scientific Research Applications

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules .

Comparison with Similar Compounds

Key Characteristics :

- Chemical Formula: C₈H₇Cl₂NO₂S

- Molecular Weight : ~252.1 g/mol (calculated).

- Reactivity : The sulfonyl chloride group is highly electrophilic, making it prone to hydrolysis and nucleophilic attack. The pyridine ring’s electron-deficient nature further enhances reactivity in aromatic substitution reactions.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Sulfonyl Chlorides

Key Observations :

- Methanesulfonyl chloride (–6) is a simple aliphatic sulfonyl chloride with high volatility and acute toxicity (H314, H330 ). Its reactivity is dominated by the -SO₂Cl group, but it lacks aromatic stabilization.

- The bromine substituent alters leaving-group reactivity.

- (Target compound) : The pyridine ring introduces nitrogen-based electronic effects, which may modulate reactivity. Chlorine and methyl substituents sterically hinder certain reactions while directing electrophilic substitution.

Reactivity and Stability

- Hydrolysis Sensitivity : Methanesulfonyl chloride hydrolyzes rapidly in water to methanesulfonic acid and HCl . The target compound’s pyridine ring may slow hydrolysis due to reduced electrophilicity at the sulfur center.

- Thermal Stability : Sulfonyl chlorides decompose upon heating, releasing SO₂ and HCl. The aromatic stabilization in the target compound may enhance thermal stability compared to aliphatic analogs.

Table 2: Reactivity Parameters

Table 3: Hazard Profile Comparison

Notable Differences:

- The pyridine ring in the target compound may reduce volatility compared to methanesulfonyl chloride, lowering inhalation risks but increasing dermal exposure risks if solid.

- Environmental hazards (H412) are expected to persist due to the sulfonyl chloride group’s aquatic toxicity .

Market Insights :

- The global methanesulfonyl chloride market is influenced by demand for sulfonamide drugs (). The target compound may occupy specialized segments due to its structural complexity.

Biological Activity

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₈ClN₃O₂S

- Molecular Weight : 219.68 g/mol

- Appearance : Light yellow to yellow powder or crystals

The biological activity of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride can be attributed to its ability to interact with specific biological targets. Research suggests that similar sulfonamide compounds often target bacterial enzymes involved in cell wall synthesis, such as uridine diphosphate-N-acetylmuramate/L-alanine ligase. This inhibition disrupts peptidoglycan synthesis, leading to impaired bacterial growth.

Biological Activities

- Antimicrobial Activity :

- The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

- Anticancer Potential :

- Preliminary studies indicate that (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride may exhibit anticancer properties. It is believed to inhibit cancer cell proliferation through mechanisms similar to those observed in other sulfonamide derivatives, potentially involving the modulation of signaling pathways related to cell growth and apoptosis .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for understanding its therapeutic potential. While specific ADME data for this compound is limited, similar compounds often demonstrate moderate bioavailability and metabolic stability, which are essential for effective drug design.

Synthesis and Derivatives

The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 2-chloro-6-methylpyridine with methanesulfonyl chloride under controlled conditions. This synthetic route allows for the production of various derivatives that may enhance its biological activity or selectivity towards specific targets.

Table 2: Synthetic Routes and Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Synthesis | 2-Chloro-6-methylpyridine + Methanesulfonyl chloride | Controlled temperature and pH |

| Purification | Recrystallization or chromatography | Standard laboratory methods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.